2-Fluoro-5-(4-methylcyclohexyl)aniline
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Overview
Description
2-Fluoro-5-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a fluorinated aniline derivative, characterized by the presence of a fluoro group at the 2-position and a 4-methylcyclohexyl group at the 5-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-methylcyclohexyl)aniline typically involves the introduction of the fluoro and 4-methylcyclohexyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluoro group is introduced to the aniline ring. The reaction conditions often involve the use of a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-methylcyclohexyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, boronic acids, and bases like K2CO3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives.
Scientific Research Applications
2-Fluoro-5-(4-methylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroaniline
- 2-Fluoro-5-methylaniline
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
2-Fluoro-5-(4-methylcyclohexyl)aniline is unique due to the presence of both the fluoro and 4-methylcyclohexyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-fluoro-5-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h6-10H,2-5,15H2,1H3 |
InChI Key |
CUWGPGYXSRZDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
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